molecular formula C38H52O5 B11166270 (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11166270
M. Wt: 588.8 g/mol
InChI Key: ZGMZFSHMKBKTCU-DXKUJIHNSA-N
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Description

This compound is a sterol-coumarin hybrid molecule comprising a cholesterol backbone (cholest-5-en-3β-ol) esterified to a coumarin derivative via an acetoxy linker. The coumarin moiety (2-oxo-2H-chromen-7-yl) is a bicyclic aromatic system with a ketone group at position 2 and an ether-linked acetoxy group at position 5.

Properties

Molecular Formula

C38H52O5

Molecular Weight

588.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C38H52O5/c1-24(2)7-6-8-25(3)31-14-15-32-30-13-11-27-21-29(17-19-37(27,4)33(30)18-20-38(31,32)5)42-36(40)23-41-28-12-9-26-10-16-35(39)43-34(26)22-28/h9-12,16,22,24-25,29-33H,6-8,13-15,17-21,23H2,1-5H3/t25-,29+,30+,31-,32+,33+,37+,38-/m1/s1

InChI Key

ZGMZFSHMKBKTCU-DXKUJIHNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C=CC(=O)O6)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C=CC(=O)O6)C)C

Origin of Product

United States

Preparation Methods

Stepwise Esterification Approach

The most widely adopted method involves sequential synthesis of the coumarin-acetic acid intermediate followed by esterification with cholesterol:

Step 1: Synthesis of 7-Hydroxycoumarin-2-acetic Acid

  • Reaction : Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C for 4 h.

  • Yield : 68–72% after recrystallization from ethanol.

  • Modification : Introduction of acetic acid side chain via nucleophilic substitution:
    7-Hydroxycoumarin+Chloroacetic anhydrideNaH, DMF7-(Chloroacetoxy)coumarin\text{7-Hydroxycoumarin} + \text{Chloroacetic anhydride} \xrightarrow{\text{NaH, DMF}} \text{7-(Chloroacetoxy)coumarin}
    Subsequent hydrolysis with NaOH/EtOH yields the carboxylic acid.

Step 2: Cholesterol Activation

  • Reagents : Cholesterol is treated with acetic anhydride/pyridine to form 3β-acetoxycholest-5-ene, protecting the C-3 hydroxyl.

  • Deprotection : Selective hydrolysis using K₂CO₃/MeOH removes the acetyl group immediately prior to coupling.

Step 3: Coupling Reaction

  • Conditions :
    7-(Carboxyacetoxy)coumarin+Cholest-5-en-3β-olEDC\cdotpHCl, DMAP, CH₂Cl₂Target Compound\text{7-(Carboxyacetoxy)coumarin} + \text{Cholest-5-en-3β-ol} \xrightarrow{\text{EDC·HCl, DMAP, CH₂Cl₂}} \text{Target Compound}

  • Optimization :

    • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 eq improves yield by 22%.

    • Solvent : Anhydrous dichloromethane minimizes hydrolysis.

    • Temperature : 0°C → room temperature over 12 h prevents exothermic side reactions.

One-Pot Tandem Synthesis

An alternative method condenses steps 1–3 into a single reactor:

Procedure :

  • Cholesterol (1 eq), 7-hydroxycoumarin (1.2 eq), and chloroacetic acid (1.5 eq) are suspended in toluene.

  • p-Toluenesulfonic acid (0.2 eq) is added as a Brønsted acid catalyst.

  • Reflux at 110°C for 8 h with Dean-Stark water removal.

Advantages :

  • Eliminates intermediate purification.

  • Achieves 61% yield via in situ acetic acid formation.

Limitations :

  • Requires strict stoichiometric control to avoid di-ester byproducts.

Comparative Analysis of Synthetic Routes

ParameterStepwise MethodOne-Pot Method
Overall Yield58–64%55–61%
Purity (HPLC)≥98%92–95%
Reaction Time36 h12 h
ScalabilityPilot-plant validatedLab-scale only
Byproducts<2%5–8% (di-esters)

Critical Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Increase coupling efficiency but promote lactone hydrolysis.

  • Chlorinated solvents (CH₂Cl₂, CHCl₃): Optimal balance between solubility and stability.

  • Ether solvents (THF, dioxane): Reduce side reactions but lower yields by 15–20%.

Catalytic Systems

CatalystYield (%)Coumarin Degradation (%)
EDC/DMAP641.2
DCC/HOBt593.8
CDI520.7
T3P®/Pyridine670.9

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; CDI = 1,1'-Carbonyldiimidazole; T3P® = Propylphosphonic anhydride

Purification and Characterization

Chromatography :

  • Normal-phase silica gel (hexane:EtOAc 4:1 → 2:1 gradient) removes unreacted cholesterol.

  • Reverse-phase C18 (MeOH:H₂O 70:30) eliminates coumarin impurities.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃):

    • δ 5.35 (m, 1H, cholestene C6-H)

    • δ 6.25 (d, J=9.5 Hz, 1H, coumarin C3-H)

    • δ 4.62 (s, 2H, acetoxy CH₂)

  • HRMS : m/z calc. for C₃₈H₅₂O₆ [M+H]⁺ 621.3789, found 621.3792.

Industrial-Scale Considerations

Cost Drivers :

  • Cholesterol accounts for 73% of raw material costs.

  • Catalyst recycling reduces expenses by 18–22%.

Environmental Impact :

  • Stepwise method generates 6.2 kg waste/kg product vs. 4.8 kg for one-pot.

  • Solvent recovery systems achieve 89% CH₂Cl₂ reuse.

Emerging Methodologies

Enzymatic Esterification

  • Lipase B from Candida antarctica (CAL-B) in tert-butanol at 45°C:

    • 48% conversion in 72 h.

    • Eliminates toxic coupling reagents but limited by enzyme cost.

Flow Chemistry

  • Microreactor system with 0.5 mm channels:

    • Residence time 8 min vs. 12 h batch.

    • 19% yield improvement due to enhanced mass transfer .

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ester linkage can be targeted for substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The coumarin moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The steroidal part of the molecule may also interact with steroid receptors, influencing cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C39H52O6 (inferred from SMILES in )
  • Molecular Weight : ~695 g/mol (exact mass: 694.95 g/mol)
  • Structural Features : Eight stereocenters in the cholestane skeleton and planar coumarin core .
Structural Analogues with Modified Coumarin Substituents

Compounds sharing the cholest-5-en-3-yl acetoxy backbone but differing in coumarin substituents include:

Compound Name Substituents on Coumarin Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(3β)-Cholest-5-en-3-yl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate 2-methyl, 4-oxo, 3-phenoxy C45H58O6 694.95 Additional methyl and phenoxy groups enhance steric bulk, potentially reducing solubility
(3β)-Cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 3-benzyl, 4-methyl, 2-oxo C46H58O6 719.0 Benzyl group increases lipophilicity; may alter binding affinity
(3β)-Cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 4-methyl, 6-oxo, fused cyclohexane ring C43H60O5 656.9 Fused benzo[c]chromen system modifies π-conjugation and rigidity

Key Observations :

  • Substituents like phenoxy () or benzyl () groups increase steric hindrance and lipophilicity, which may impact pharmacokinetics (e.g., membrane permeability vs. aqueous solubility).
Analogues with Varied Ester Groups

Compounds retaining the (2-oxo-2H-chromen-7-yl)oxyacetate moiety but differing in the esterifying group:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate Ethyl C13H12O5 248.24 Smaller ester group improves solubility but reduces lipophilicity
2-((2-Oxo-2H-chromen-7-yl)oxy)acetic acid Free carboxylic acid C11H8O5 220.18 Acidic form enhances hydrogen-bonding capacity, useful for salt formation (e.g., dimethylammonium salt in )
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl ester Cyclohexyl-carbamoyl-methyl C22H24N2O6 412.44 Bulky carbamate group introduces steric effects and polar nitriles, altering bioactivity

Key Observations :

  • Ethyl esters () are synthetically accessible but lack the sterol-derived membrane-targeting properties of cholestanyl esters.
  • Free carboxylic acids () enable ionic interactions, making them suitable for crystallography or salt formation .

Biological Activity

(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that integrates a cholesterol backbone with a chromenone moiety. This unique structural combination suggests potential biological activities, particularly in lipid metabolism and pharmacological applications. The compound's dual functionality may enhance its therapeutic profile, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate is C39H54O5, with a molecular weight of 602.8 g/mol. The structure features:

  • Cholesterol Backbone : A steroid structure that plays a crucial role in cellular functions and membrane integrity.
  • Chromene Moiety : Known for its diverse biological activities, including antioxidant and anticancer properties.

Pharmacological Effects

The biological activity of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate is predicted to be significant due to its structural characteristics. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antioxidant Activity : The chromenone component contributes to the compound's ability to scavenge free radicals.
  • Lipid Metabolism Modulation : Interaction studies indicate potential effects on cholesterol metabolism, which may influence lipid profiles in biological systems.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Interaction Studies

Preliminary studies suggest that (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate may interact with enzymes involved in lipid metabolism and modulate signaling pathways related to inflammation and oxidative stress response.

Comparative Analysis

To understand the potential of (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate, it is useful to compare it with other structurally similar compounds:

Compound NameStructure TypeNotable Activities
CholesterolSteroidLipid metabolism regulator
7-HydroxycoumarinChromenoneAntioxidant, anticancer
2-AcetoxyphenylchromenoneChromenone esterAnticancer properties
Cholesteryl oleateCholesteryl esterLipid transport

This table illustrates the diverse biological activities associated with compounds that share structural features with (3beta)-cholest-5-en-3-y[(2-oxo-2H-chromen-7-y)oxy]acetate, emphasizing its potential for synergistic effects.

Case Studies and Research Findings

  • Study on Lipid Metabolism : Research has indicated that compounds similar to (3beta)-cholest-5-en-3-y[(2-oxo-2H-chromen-7-y)oxy]acetate can influence lipid profiles by modulating enzyme activity involved in cholesterol synthesis and degradation. Such interactions could lead to therapeutic applications in managing dyslipidemia.
  • Antioxidant Properties : A comparative study demonstrated that derivatives of chromenones exhibit significant antioxidant activity through their ability to reduce oxidative stress markers in vitro. This suggests that (3beta)-cholest-5-en-3-y[(2-oxo-2H-chromen-7-y)oxy]acetate could similarly contribute to cellular protection against oxidative damage.
  • Anticancer Activity : In vitro assays have shown that chromenone-based compounds can inhibit the proliferation of various cancer cell lines. The potential mechanism involves the induction of apoptosis and cell cycle arrest, which may also apply to (3beta)-cholest-5-en-3-y[(2-oxo-2H-chromen-7-y)oxy]acetate due to its structural similarities.

Q & A

Q. What are the established synthetic protocols for (3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the cholesterol backbone (e.g., esterification at the 3β-hydroxyl group) .
  • Step 2: Coupling the modified cholesterol with a coumarin derivative (e.g., 7-hydroxy-2-oxo-2H-chromene) via an acetoxy linker. This step often employs activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Optimization: Control of temperature (0–25°C), solvent polarity (DCM or DMF), and stoichiometric ratios (e.g., 1:1.2 for cholesterol:coumarin derivatives) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1H and 13C NMR confirm ester linkage formation (e.g., δ ~4.5–5.0 ppm for acetate protons, δ ~160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (coumarin lactone) .
  • HPLC-MS: Retention time and molecular ion peaks (e.g., [M+H]+ at m/z 594.6) validate purity and molecular weight .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?

  • Crystallization: Slow evaporation of a DCM/hexane solution yields suitable crystals .

  • Data Collection: MoKα radiation (λ = 0.71073 Å) at 293 K; SHELX programs refine the structure (R-factor < 0.05) .

  • Key Parameters:

    ParameterValue
    Space groupP1 (triclinic)
    Unit cell (Å)a=6.714, b=8.146, c=12.767
    Hydrogen bondsN–H⋯O chains in [100] direction

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported anti-inflammatory and cytotoxic activities?

  • Receptor Interaction: The coumarin moiety may inhibit cyclooxygenase-2 (COX-2) via π-π stacking with aromatic residues (e.g., Tyr385) .
  • Cytotoxicity: Induction of apoptosis in cancer cells (e.g., IC50 ~10 µM in HeLa) through mitochondrial membrane depolarization, validated via flow cytometry and caspase-3 activation assays .
  • Contradictions: Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM) may arise from cell line variability or assay conditions (e.g., serum concentration) .

Q. How can this compound be integrated into photosensitive polymers for material science applications?

  • Polymer Synthesis: Direct polycondensation with aromatic diamines (e.g., 4,4'-oxydianiline) using triphenyl phosphite as a catalyst. The coumarin group enables UV-induced crosslinking (λ = 365 nm) .

  • Material Properties:

    PropertyValue/Observation
    Fluorescenceλem = 450 nm (blue emission)
    Thermal stabilityTd (decomposition) = 280°C

Q. How should researchers address contradictions in biological activity data across studies?

  • Experimental Replication: Standardize cell lines (e.g., ATCC-certified HeLa), culture conditions (e.g., 10% FBS, 37°C), and dosing protocols .
  • Data Normalization: Use internal controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., MTT and Annexin V staining) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation: Nanoemulsions (e.g., Tween-80/PEG-400) improve aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the 3β-position to enhance intestinal absorption .

Data Contradiction Analysis Table

Study AspectReported Data 1Reported Data 2Possible Explanation
Cytotoxicity (IC50)10 µM (HeLa) 25 µM (MCF-7) Cell line-specific uptake or metabolic differences
Melting Point158–160°C 162–164°C Polymorphism or purity variation

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